molecular formula C20H19NO5 B2515391 1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(hydroxymethyl)azetidine-3-carboxylic acid CAS No. 2580241-14-9

1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(hydroxymethyl)azetidine-3-carboxylic acid

Cat. No.: B2515391
CAS No.: 2580241-14-9
M. Wt: 353.374
InChI Key: UCXVGFGHBFPENJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(hydroxymethyl)azetidine-3-carboxylic acid is a synthetic compound known for its unique structural properties. It is often used in organic synthesis and has applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(hydroxymethyl)azetidine-3-carboxylic acid typically involves multiple steps. One common method includes the protection of the azetidine ring followed by the introduction of the fluorenylmethoxycarbonyl (Fmoc) group. The hydroxymethyl group is then introduced through a series of reactions involving appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent quality control measures to maintain consistency.

Chemical Reactions Analysis

Types of Reactions

1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(hydroxymethyl)azetidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction of the carboxylic acid group can produce alcohols.

Scientific Research Applications

1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(hydroxymethyl)azetidine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(hydroxymethyl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets. The fluorenylmethoxycarbonyl group can act as a protecting group, allowing selective reactions to occur at other sites of the molecule. The hydroxymethyl and carboxylic acid groups can participate in various biochemical pathways, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    1-(9H-Fluoren-9-ylmethoxycarbonyl)-2-azetidinecarboxylic acid: Similar in structure but lacks the hydroxymethyl group.

    1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azetidinecarboxylic acid: Similar but without the hydroxymethyl group.

Uniqueness

1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(hydroxymethyl)azetidine-3-carboxylic acid is unique due to the presence of both the hydroxymethyl and carboxylic acid groups, which provide additional sites for chemical modification and enhance its versatility in synthetic applications.

Properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-3-(hydroxymethyl)azetidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO5/c22-12-20(18(23)24)10-21(11-20)19(25)26-9-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17,22H,9-12H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCXVGFGHBFPENJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(CO)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.